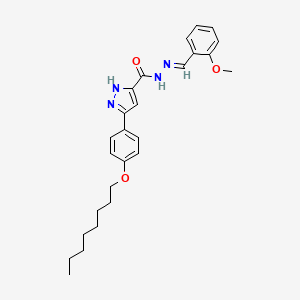![molecular formula C16H17Cl3N2O B11993127 N-[2,2,2-trichloro-1-(2-naphthylamino)ethyl]butanamide](/img/structure/B11993127.png)
N-[2,2,2-trichloro-1-(2-naphthylamino)ethyl]butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- It features a trichloroethyl group attached to a butanamide backbone, with an amino group substituted by a naphthyl ring.
- This compound is of interest due to its unique structure and potential applications.
N-[2,2,2-trichloro-1-(2-naphthylamino)ethyl]butanamide: is a chemical compound with the molecular formula C₁₆H₁₇Cl₃N₂O and a molecular weight of approximately 359.7 g/mol .
Vorbereitungsmethoden
Industrial Production: Information on large-scale industrial production methods is limited, but it is likely that specialized chemical manufacturers produce it.
Analyse Chemischer Reaktionen
Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products formed depend on reaction conditions, but hydrolysis of the nitrile group could yield carboxylic acids or amides.
Wissenschaftliche Forschungsanwendungen
Chemistry: Researchers may explore its reactivity, stereochemistry, and potential as a building block for more complex molecules.
Biology: Investigating its interactions with biological systems, such as enzyme inhibition or receptor binding.
Medicine: Assessing its pharmacological properties, toxicity, and potential therapeutic applications.
Industry: Possible use as a precursor for specialty chemicals or pharmaceuticals.
Wirkmechanismus
- The exact mechanism of action remains speculative due to limited data.
- Potential molecular targets and pathways could involve interactions with enzymes, receptors, or cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
- Unfortunately, direct comparisons with similar compounds are challenging due to the scarcity of information.
Similar Compounds: Other trichloroethyl-substituted amides, such as N-(2,2,2-trichloro-1-(2,4-dinitroanilino)ethyl)butanamide , may share some reactivity patterns.
Eigenschaften
Molekularformel |
C16H17Cl3N2O |
|---|---|
Molekulargewicht |
359.7 g/mol |
IUPAC-Name |
N-[2,2,2-trichloro-1-(naphthalen-2-ylamino)ethyl]butanamide |
InChI |
InChI=1S/C16H17Cl3N2O/c1-2-5-14(22)21-15(16(17,18)19)20-13-9-8-11-6-3-4-7-12(11)10-13/h3-4,6-10,15,20H,2,5H2,1H3,(H,21,22) |
InChI-Schlüssel |
FFTGFIAQRXDSTK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)NC(C(Cl)(Cl)Cl)NC1=CC2=CC=CC=C2C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-(Benzyloxy)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarbonitrile](/img/structure/B11993045.png)
![4-[(4-Nitro-benzylidene)-amino]-5-phenyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B11993053.png)
![2-[(E)-[[2-[[5-(3,4-dimethoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]hydrazono]methyl]benzoic acid](/img/structure/B11993056.png)


![(1E,2E)-bis({5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl}methylidene)hydrazine](/img/structure/B11993073.png)
![N-[2-{[bis(acetylamino)methylene]amino}-5-(phenylthio)phenyl]-2-methoxyacetamide](/img/structure/B11993078.png)
![{[5-(4-Bromophenyl)furan-2-yl]methylidene}propanedinitrile](/img/structure/B11993081.png)
![7,9-Dichloro-2-(naphthalen-2-yl)-5-propyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11993085.png)
![2-(1,3-benzothiazol-2-ylthio)-N'-[(E)-(5-chloro-2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11993098.png)
![7-(3-Bromobenzyl)-3-methyl-8-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11993110.png)
![4-chloro-N-[(2,5-dimethylphenyl)sulfonyl]benzamide](/img/structure/B11993117.png)


